Desmethyl Cisatracurium Besylate is a derivative of Cisatracurium Besylate, a non-depolarizing skeletal muscle relaxant commonly used in anesthesia. This compound is significant in medical applications, particularly in facilitating surgical procedures by inducing muscle relaxation. Desmethyl Cisatracurium Besylate is characterized by the absence of a methyl group in its structure compared to its parent compound, which may influence its pharmacological properties and metabolic pathways.
Desmethyl Cisatracurium Besylate originates from the synthesis of Cisatracurium Besylate, which is itself a stereoisomer of Atracurium Besylate. The chemical classification of Desmethyl Cisatracurium Besylate places it within the category of neuromuscular blocking agents. Its systematic name reflects its structural modifications, specifically the removal of a methyl group from the cis-isomer of Atracurium.
The synthesis of Desmethyl Cisatracurium Besylate can be approached through various chemical methods, often involving multi-step reactions that build upon the existing structure of Cisatracurium Besylate. The general synthetic route includes:
Technical details reveal that maintaining high purity and yield is crucial, as previous methods have encountered challenges such as byproduct formation and low product yields .
The molecular formula for Desmethyl Cisatracurium Besylate can be represented as follows:
The structure features multiple chiral centers, contributing to its classification as a chiral compound. The absence of the methyl group distinguishes it from Cisatracurium Besylate, potentially altering its interaction with biological targets.
The structural representation indicates that Desmethyl Cisatracurium Besylate retains the essential pharmacophoric elements necessary for neuromuscular blocking activity while differing in steric configuration due to the missing methyl group.
Desmethyl Cisatracurium Besylate undergoes several key chemical reactions during its synthesis and metabolism:
Technical details regarding these reactions emphasize the importance of reaction conditions (e.g., temperature, pH) in achieving optimal yields and minimizing unwanted byproducts .
Desmethyl Cisatracurium Besylate functions primarily by blocking neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding sites on nicotinic receptors located on the motor end plate:
Data indicate that this mechanism is similar to other neuromuscular blockers but may differ in potency and duration due to structural variations .
Relevant analyses have shown that maintaining appropriate storage conditions is essential for preserving potency .
Desmethyl Cisatracurium Besylate is utilized primarily in clinical settings for muscle relaxation during anesthesia. Its applications extend beyond surgery into critical care management where muscle relaxation is required for mechanical ventilation or other interventions. Research continues into its pharmacokinetics and potential advantages over other neuromuscular blockers, focusing on optimizing patient outcomes during surgical procedures.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4